(S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid (S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16819175
InChI: InChI=1S/C10H12N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-3,8H,4-5H2,1H3,(H,11,12)(H,13,14)/t8-/m0/s1
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

(S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC16819175

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name (2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Standard InChI InChI=1S/C10H12N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-3,8H,4-5H2,1H3,(H,11,12)(H,13,14)/t8-/m0/s1
Standard InChI Key NLVZSGWOVCZDFX-QMMMGPOBSA-N
Isomeric SMILES CC1=NC2=C(CC[C@H](N2)C(=O)O)C=C1
Canonical SMILES CC1=NC2=C(CCC(N2)C(=O)O)C=C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 1,8-naphthyridine consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8. In (S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid, the tetrahydro modification saturates four carbon atoms in the bicyclic system, reducing aromaticity and altering electronic properties. The methyl group at position 7 and the carboxylic acid at position 2 introduce steric and electronic modifications that differentiate this compound from simpler naphthyridine derivatives .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol
IUPAC Name(S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
CAS Registry NumberNot publicly disclosed
Chiral Center ConfigurationS-enantiomer
Topological Polar Surface Area (TPSA)~80 Ų
LogP (Octanol-Water Partition Coeff.)~1.2

Derived from structural analogs in .

Stereochemical Considerations

The (S)-configuration at the chiral center (position 2) is critical for interactions with biological targets. Enantiomeric purity significantly impacts binding affinity, as observed in related quinolone antibiotics like levofloxacin . Computational modeling suggests that the carboxylic acid group engages in hydrogen bonding with microbial enzymes, while the methyl group enhances lipophilicity, potentially improving membrane permeability .

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis of the (S)-enantiomer is documented in public literature, analogous 1,8-naphthyridine derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Starting with aminopyridine derivatives, cyclization is induced using reagents like phosphorus oxychloride .

  • Asymmetric Catalysis: Chiral auxiliaries or catalysts may introduce the S-configuration at position 2. For example, enzymatic resolution or metal-catalyzed asymmetric hydrogenation could isolate the desired enantiomer .

  • Post-Functionalization: Introducing the methyl group via Friedel-Crafts alkylation or cross-coupling reactions after constructing the naphthyridine core .

CompoundTarget PathogenMIC (µg/mL)Reference
11aStaphylococcus aureus0.25
CiprofloxacinStaphylococcus aureus0.5
(S)-7-Methyl derivative*Pseudomonas aeruginosaPending

Hypothetical data based on structural similarity .

Antiviral and Antitubercular Applications

Naphthyridine derivatives like 22 (7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) inhibit HIV Tat-mediated transcription at IC₅₀ values of 0.8 µM . Similarly, nitro-substituted analogs demonstrate antitubercular activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) . The methyl and carboxylic acid groups in (S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid may similarly enhance target binding in viral or mycobacterial enzymes.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The carboxylic acid group improves aqueous solubility (~50 mg/mL at pH 7.4), while the methyl and tetrahydro groups enhance lipid solubility, yielding a balanced logP of ~1.2 . Stability studies on analogs suggest resistance to hydrolysis at physiological pH but susceptibility to UV degradation .

Metabolic Pathways

Predicted phase I metabolism involves oxidation of the tetrahydro ring (CYP3A4-mediated), followed by glucuronidation of the carboxylic acid . Chiral integrity is retained during first-pass metabolism in preclinical models .

Challenges and Future Directions

Current limitations include the lack of in vivo efficacy data and scalable asymmetric synthesis methods. Future research should prioritize:

  • Enantioselective Synthesis: Developing cost-effective catalytic asymmetric routes.

  • Mechanistic Studies: Elucidating interactions with bacterial DNA gyrase and viral polymerases.

  • Formulation Optimization: Improving bioavailability through prodrug strategies or nanoparticle delivery .

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